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Compound of Interest

Compound Name: Z-Ser-OtBu

Cat. No.: B371171

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-O-tert-butyl-L-serine, identified by CAS number 1676-75-1, is a pivotal
amino acid derivative employed extensively in the field of peptide synthesis. Commonly
abbreviated as Z-Ser(tBu)-OH, this compound incorporates two critical protecting groups: the
Benzyloxycarbonyl (Z or Cbz) group at the N-terminus and a tert-butyl (tBu) group protecting
the hydroxyl function of the serine side chain. This dual-protection strategy offers significant
advantages in the controlled, stepwise synthesis of complex peptides, preventing undesirable
side reactions and ensuring the integrity of the final product.

This guide provides a comprehensive overview of the chemical and physical properties of Z-
Ser(tBu)-OH, its primary application in peptide synthesis, and detailed experimental protocols
for its use. It is intended to serve as a technical resource for professionals engaged in synthetic
organic chemistry, drug discovery, and the development of peptide-based therapeutics.

Core Properties of N-Cbz-O-tert-butyl-L-serine

The utility of Z-Ser(tBu)-OH in chemical synthesis is defined by its distinct physicochemical
properties. These characteristics influence its solubility, reactivity, and handling.

Physical and Chemical Properties
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A summary of the key physical and chemical properties is presented in Table 1. This data is
essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property Value Reference(s)
CAS Number 1676-75-1 [1][2]
Molecular Formula C15H21NOs [1][2]
Molecular Weight 295.33 g/mol [11[2]

White to off-white powder or
Appearance , _ [1][2]
crystalline solid

Melting Point 82-92°C [1]

Sparingly soluble in water;
Solubility soluble in organic solvents like  [1]
ethanol and DMF.

+19.0 to +23.0 deg (c=2,

Optical Rotation [a]20/D [1]
EtOH)
2-8°C, sealed in a dry, dark

Storage Temperature [1]
place

Spectroscopic Data

Spectroscopic data is critical for the verification of the compound's identity and purity.

Data Type Description Reference(s)

Spectrum available confirming
1H NMR , [3]
the chemical structure.

Purity (HPLC) Typically =98.0% [2]

Application in Peptide Synthesis

The primary and well-established application of Z-Ser(tBu)-OH is as a building block in peptide
synthesis, particularly in solution-phase synthesis, though its principles are applicable to solid-
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phase methods as well.

The Z group on the a-amino function and the tBu group on the side-chain hydroxyl group
provide orthogonal protection. This means each group can be removed under different
chemical conditions, allowing for precise control over the synthetic route.

e N-terminal Z (Cbz) Group: This group is stable to the mildly acidic or basic conditions used
for some coupling and deprotection steps but can be readily removed by catalytic
hydrogenation (e.g., H2/Pd) or strong acidic conditions (e.g., HBr in acetic acid).

o Side-Chain tBu (tert-butyl) Group: The tert-butyl ether is robust and stable to a wide range of
reagents, including the conditions for Z-group removal by hydrogenation. It is typically
removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4]

This orthogonality is fundamental to preventing unwanted side reactions, such as self-
polymerization or side-chain modifications, during peptide chain elongation.[4]

Experimental Protocols

The following section details a representative experimental protocol for the use of Z-Ser(tBu)-
OH in the synthesis of a dipeptide. This solution-phase protocol illustrates the fundamental
steps of coupling and deprotection.

Synthesis of a Dipeptide (e.g., Z-Ser(tBu)-Ala-OMe)
This protocol describes the coupling of Z-Ser(tBu)-OH with an amino acid ester, in this case, L-
Alanine methyl ester hydrochloride (H-Ala-OMe-HCI).

Materials:

N-Cbz-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)

L-Alanine methyl ester hydrochloride (H-Ala-OMe-HCI)

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling reagent (e.g., HATU)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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e Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
o Ethyl acetate (EtOAC)
e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e 1M Hydrochloric acid (HCI)
 Brine (saturated NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)
Procedure:
o Preparation of the Amino Component:
o Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

o Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20
minutes at 0°C.

 Activation of the Carboxyl Component:
o In a separate flask, dissolve Z-Ser(tBu)-OH (1.0 equivalent) in anhydrous DCM.
o Cool the solution to 0°C in an ice bath.

o Add the coupling reagent, DCC (1.1 equivalents), to the solution and stir for 10 minutes to
pre-activate the carboxylic acid.

e Coupling Reaction:

o Slowly add the neutralized alanine methyl ester solution from Step 1 to the activated Z-
Ser(tBu)-OH solution from Step 2.

o Allow the reaction mixture to stir at 0°C for 2 hours and then warm to room temperature,
stirring overnight.

e Work-up and Purification:
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o The reaction will form a white precipitate of dicyclohexylurea (DCU), a byproduct of the
DCC coupling. Filter the mixture to remove the DCU.

o Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa.

o Filter off the drying agent and concentrate the solution under reduced pressure to yield the
crude protected dipeptide.

o The crude product can be further purified by column chromatography on silica gel if
necessary.

Deprotection of the Protected Dipeptide

A. Selective N-terminal Z-Group Removal:

Dissolve the protected dipeptide (Z-Ser(tBu)-Ala-OMe) in methanol or ethanol.

Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

Subject the mixture to an atmosphere of hydrogen gas (Hz), typically using a balloon or a
hydrogenation apparatus, and stir vigorously at room temperature.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Ser(tBu)-Ala-OMe.
B. Global Deprotection (Removal of both Z and tBu groups):

» Dissolve the protected dipeptide in a cleavage cocktail, a common example being a mixture
of Trifluoroacetic acid (TFA) and DCM (e.qg., 95:5 v/v).[5] Scavengers like water or
triisopropylsilane (TIS) can be added to prevent side reactions.[5]

 Stir the solution at room temperature for 2-4 hours.
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» Remove the TFA and other volatile components under reduced pressure (a stream of
nitrogen can be used).

o Precipitate the crude deprotected peptide by adding cold diethyl ether.
» Collect the peptide precipitate by centrifugation or filtration.

e Wash with cold ether and dry under vacuum to yield the final dipeptide, H-Ser-Ala-OH (note:
the methyl ester is also cleaved under these strong acid conditions).

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the
use of N-Cbz-O-tert-butyl-L-serine in peptide synthesis.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b371171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Starting Materials

Z-Ser(tBu)-OH
(CAS 1676-75-1 ) l Al OnE l

Synthesis Steps

Coupling Reaction
(e.g., DCC, DIPEA in DCM)

Work-up & Purification

Protected Intermediate

Z-Ser(tBu)-Ala-OMe

otection Patli

Z-Group Removal Global Deprotection

(H: / Pd-C) (TFA Cocktail)

Final Products

H-Ser(tBu)-Ala-OMe H-Ser-Ala-OH

Click to download full resolution via product page

Caption: Workflow for dipeptide synthesis using Z-Ser(tBu)-OH.
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Caption: Logic of orthogonal deprotection for Z and tBu groups.

Conclusion
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N-Benzyloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1) is a highly valuable, specialized
reagent for the synthesis of peptides. Its defining feature is the orthogonal protection of its
amino and hydroxyl functional groups, which allows for precise and controlled elongation of
peptide chains. While it does not possess inherent biological activity, its role as a key building
block is indispensable for the creation of biologically active peptides for research, diagnostics,
and therapeutic applications. The protocols and data presented in this guide underscore its
utility and provide a framework for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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